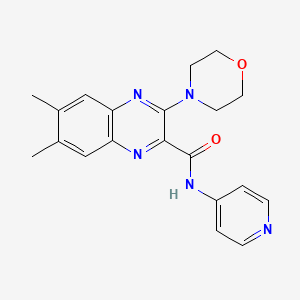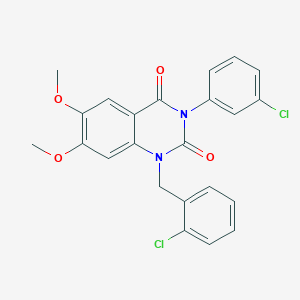![molecular formula C13H8ClN3O2S2 B11052527 2-chloro-5-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11052527.png)
2-chloro-5-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-クロロ-5-[3-スルファニル-5-(チオフェン-2-イル)-4H-1,2,4-トリアゾール-4-イル]安息香酸は、クロロ置換安息香酸、チオフェン環、およびスルファニル基を有するトリアゾール環を含む、ユニークな官能基の組み合わせを特徴とする複雑な有機化合物です。
2. 製法
合成経路と反応条件
2-クロロ-5-[3-スルファニル-5-(チオフェン-2-イル)-4H-1,2,4-トリアゾール-4-イル]安息香酸の合成は、通常、コアの安息香酸構造の調製から始まり、続いてクロロおよびチオフェン置換基の導入、最後にトリアゾール環の形成を含む、複数の手順を必要とします。これらの手順で使用される一般的な試薬には、塩素化剤、チオフェン誘導体、およびヒドラジンや二硫化炭素などのトリアゾール形成試薬が含まれます。
工業的製造方法
この化合物の工業的製造は、収率を最大化し、コストを最小限に抑えるために合成経路を最適化することを含む可能性があります。これには、特定の手順の連続フロー反応器の使用、および最終生成物を分離するための効率的な精製方法の開発が含まれる可能性があります。
3. 化学反応解析
反応の種類
2-クロロ-5-[3-スルファニル-5-(チオフェン-2-イル)-4H-1,2,4-トリアゾール-4-イル]安息香酸は、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: スルファニル基は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: クロロ基は、水素原子に還元される可能性があります。
置換: クロロ基は、アミンやチオールなどの他の求核剤で置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: 求核置換反応は、アジ化ナトリウムやチオシアン酸カリウムなどの試薬を使用して行うことができます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: 対応する水素置換安息香酸。
置換: 使用される求核剤に応じて、さまざまな置換安息香酸。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗がん特性を持つ生物活性化合物としての可能性について調査されています。
医学: 特に生物学的標的に作用する能力のために、薬物開発における潜在的な使用について調査されています。
産業: 特定の電子または光学特性を持つ新素材の開発に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]benzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure, followed by the introduction of the chloro and thiophene substituents, and finally the formation of the triazole ring. Common reagents used in these steps include chlorinating agents, thiophene derivatives, and triazole-forming reagents such as hydrazine and carbon disulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
2-chloro-5-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrogen-substituted benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
2-クロロ-5-[3-スルファニル-5-(チオフェン-2-イル)-4H-1,2,4-トリアゾール-4-イル]安息香酸の作用機序は、その特定の用途によって異なります。医薬品化学では、酵素または受容体に作用し、その活性を阻害したり、その機能を調節したりすることがあります。トリアゾール環とチオフェン部分の存在により、さまざまな生物学的標的との相互作用が可能になり、治療効果につながる可能性があります。
6. 類似化合物の比較
類似化合物
2-クロロ-5-(チオフェン-2-イル)安息香酸:
チオフェン-2-ボロン酸ピナコールエステル: チオフェン環を含みますが、安息香酸とトリアゾール成分がありません。そのため、特定の用途では使用が制限されます。
独自性
2-クロロ-5-[3-スルファニル-5-(チオフェン-2-イル)-4H-1,2,4-トリアゾール-4-イル]安息香酸は、官能基の組み合わせがユニークであり、幅広い化学反応と潜在的な用途が可能になっています。特に、トリアゾール環の存在は、化学修飾と生物学的標的との相互作用のための追加の部位を提供するため、研究および産業の両方のコンテキストで貴重な化合物になります。
類似化合物との比較
Similar Compounds
2-chloro-5-(thiophen-2-yl)benzoic acid:
Thiophene-2-boronic acid pinacol ester: Contains a thiophene ring but lacks the benzoic acid and triazole components, limiting its use in certain applications.
Uniqueness
2-chloro-5-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]benzoic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the triazole ring, in particular, provides additional sites for chemical modification and interaction with biological targets, making it a valuable compound in both research and industrial contexts.
特性
分子式 |
C13H8ClN3O2S2 |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
2-chloro-5-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)benzoic acid |
InChI |
InChI=1S/C13H8ClN3O2S2/c14-9-4-3-7(6-8(9)12(18)19)17-11(15-16-13(17)20)10-2-1-5-21-10/h1-6H,(H,16,20)(H,18,19) |
InChIキー |
AUGWILIBUFHYRM-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-methoxy-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole](/img/structure/B11052446.png)

![3-benzyl-6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052461.png)
![3-(4-fluorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052467.png)
![1-benzyl-2'-phenyl-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B11052480.png)
![3-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11052488.png)
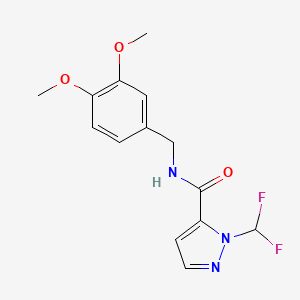
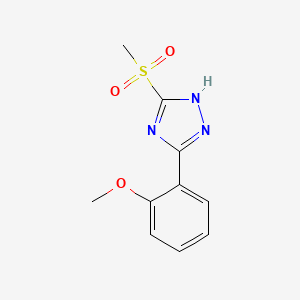
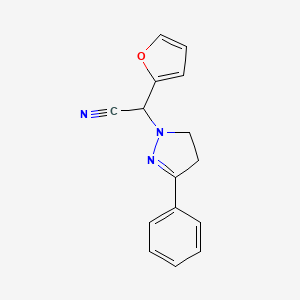
![3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11052512.png)
